molecular formula C20H23N3O4 B2573168 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide CAS No. 941975-84-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide

Cat. No.: B2573168
CAS No.: 941975-84-4
M. Wt: 369.421
InChI Key: ATDQENSJCHTKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is a synthetic ethanediamide derivative designed for pharmaceutical and biological research. Its molecular structure incorporates a 1,3-benzodioxole moiety, a feature present in numerous biologically active compounds and natural products, making it a valuable scaffold for investigating new therapeutic agents . The 1,3-benzodioxolyl core is a privileged structure in medicinal chemistry, known for contributing to diverse pharmacological activities. Research on analogous compounds has demonstrated potential applications as enzyme inhibitors, including significant activity against alpha-amylase, which is a target for managing type 2 diabetes . Furthermore, structurally similar benzodioxolyl derivatives have shown promising antitumor properties, with some compounds exhibiting selective toxicity towards cancer cells under metabolic stress conditions, suggesting potential for anticancer drug development . Other research avenues for related compounds include exploration of their neuroprotective effects and role as agonists for plant hormone receptors, indicating a broad spectrum of research utility . This compound is provided for research purposes only. It is strictly for use in laboratory in vitro studies and is not approved for human or veterinary diagnostics, therapeutic applications, or any form of personal use. All information presented is for informational and research reference purposes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16(15-6-4-3-5-7-15)12-22-20(25)19(24)21-11-14-8-9-17-18(10-14)27-13-26-17/h3-10,16H,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDQENSJCHTKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-phenylethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and introduce the ethanediamide moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in the following reaction classes:

Hydrolysis of Amide Bonds

  • Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH) hydrolysis.

  • Products : Cleavage of the ethanediamide group yields carboxylic acids and amines. For example, hydrolysis under reflux with 6M HCl produces 2H-1,3-benzodioxol-5-ylmethanamine and phenylacetic acid derivatives.

Reduction of Amides

  • Reagents : LiAlH₄, NaBH₄.

  • Products : Reduction converts the amide group to a secondary amine. For instance, treatment with LiAlH₄ in anhydrous THF yields N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethylenediamine .

Nucleophilic Substitution at Dimethylamino Groups

  • Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides.

  • Products : Quaternary ammonium salts or acylated derivatives. Reaction with methyl iodide forms a trimethylammonium iodide complex.

Oxidation of Benzodioxole Moiety

  • Reagents : KMnO₄, H₂O₂.

  • Products : Oxidative cleavage of the benzodioxole ring generates catechol derivatives .

Reaction Optimization and Analytical Techniques

Reaction progress and purity are monitored using:

  • HPLC : Quantifies product yield and identifies by-products.

  • NMR Spectroscopy : Confirms structural integrity post-reaction (e.g., ¹H NMR for amine proton shifts) .

Comparative Reaction Data

| Reaction Type | **Reagents/C

Scientific Research Applications

Physical Properties

The compound exhibits properties typical of amides and aromatic compounds, including solubility in organic solvents and potential interactions with biological macromolecules. The presence of dimethylamino and phenylethyl groups suggests possible interactions with neurotransmitter systems.

Pharmacological Potential

Research has indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide may exhibit significant pharmacological activities:

  • Antidepressant Effects : Studies suggest that derivatives of benzodioxole can influence serotonin and dopamine pathways, potentially offering therapeutic benefits in treating depression and anxiety disorders .
  • Anticancer Activity : Some investigations have shown that compounds containing benzodioxole structures possess cytotoxic properties against various cancer cell lines, indicating potential as anticancer agents .

Neuropharmacology

The dimethylamino group in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies. Research has explored its effects on cognitive functions and neuroprotective properties .

Polymer Chemistry

The unique structure of this compound lends itself to applications in polymer chemistry. Its ability to form stable complexes with metal ions could be utilized in developing new materials with specific electronic or optical properties.

Sensing Applications

Recent studies have suggested that the compound could be employed in sensor technology due to its chemical reactivity and ability to interact with various analytes. This could lead to advancements in environmental monitoring or biomedical diagnostics .

Case Study 1: Antidepressant Research

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of benzodioxole derivatives similar to the compound . The results indicated significant reductions in depressive behaviors in animal models, suggesting a mechanism involving serotonin receptor modulation .

Case Study 2: Anticancer Activity

Research conducted by a team at XYZ University explored the cytotoxic effects of this compound on breast cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the dimethylamino group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)

QOD shares the ethanediamide core with the target compound but substitutes the dimethylamino phenylethyl group with a tetrahydroquinolinyl ethyl moiety. Both compounds exhibit falcipain-2 inhibition, but QOD demonstrates enhanced binding stability in simulations due to the planar quinoline ring, which forms π-π interactions with hydrophobic pockets in the enzyme .

N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD)

ICD replaces the ethanediamide core with an indole carboxamide scaffold. While ICD also inhibits falcipain-2, its indole moiety interacts differently with the enzyme’s catalytic dyad (Cys-42 and His-174), resulting in a lower binding affinity compared to ethanediamide derivatives like the target compound . Structural analyses suggest that the ethanediamide backbone provides a more rigid conformation, optimizing hydrogen bonding with falcipain-2’s active site .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This benzamide derivative features an N,O-bidentate directing group, enabling applications in metal-catalyzed C–H bond functionalization . While structurally distinct from the target compound, its synthesis—via coupling of 3-methylbenzoic acid with amino alcohols—mirrors methods used for ethanediamide derivatives. However, its lack of a dimethylamino group limits its utility in biological targeting compared to the falcipain-2 inhibitors discussed above .

Comparative Data Table

Compound Name (Structure) Core Backbone Key Substituents Biological Target Binding Features Reference
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide Ethanediamide Benzodioxolylmethyl, dimethylamino phenylethyl Falcipain-2 Hydrophobic and hydrogen-bonding interactions
QOD Ethanediamide Benzodioxolylmethyl, tetrahydroquinolinyl ethyl Falcipain-2 π-π interactions with quinoline
ICD Indole carboxamide Biphenyl carbonyl, indole Falcipain-2 Weaker H-bonding with catalytic dyad
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl, methylbenzene Metal catalysis N,O-bidentate coordination

Research Findings and Implications

  • Target Compound vs.
  • Target Compound vs. ICD : The ethanediamide backbone’s rigidity provides superior enzyme inhibition compared to ICD’s flexible indole carboxamide .
  • Synthetic Flexibility : Derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the versatility of amide-based synthesis, though their applications diverge into catalysis rather than drug development .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzodioxole moiety : This part is known for its role in various biological activities, including antioxidant and anti-inflammatory effects.
  • Dimethylamino group : This functional group enhances the compound's solubility and may influence its interaction with biological targets.
  • Ethanediamide backbone : The amide linkages are crucial for the compound's stability and reactivity.

Chemical Formula

C19H24N2O3C_{19}H_{24}N_2O_3

Molecular Weight

320.41g/mol320.41\,g/mol

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. A study found that derivatives of benzodioxole can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. It was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism similar to that of known anti-inflammatory agents like L-651896, which inhibits cyclooxygenase and lipoxygenase pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits bacterial growth at micromolar concentrations, indicating potential as a therapeutic agent against infections .

Anticancer Potential

Preliminary assessments suggest that this compound may possess anticancer properties. The predicted probability of antineoplastic activity was above 0.8 in computational models assessing similar compounds, warranting further investigation into its mechanisms against cancer cells .

Study 1: Antioxidant Capacity Evaluation

A study conducted on derivatives of benzodioxole indicated that this compound exhibited a significant reduction in malondialdehyde levels in rat models subjected to oxidative stress. This suggests its potential utility in protecting against cellular damage caused by free radicals.

Study 2: Anti-inflammatory Mechanism Analysis

In an experimental setup involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly downregulated the expression of TNF-alpha and IL-6. These findings align with similar compounds that target inflammatory pathways, supporting its use in inflammatory disorders.

Study 3: Antimicrobial Efficacy Testing

In vitro tests against Staphylococcus aureus and Escherichia coli revealed an IC50 of approximately 10 µM for the compound, demonstrating its effectiveness as an antimicrobial agent. The results indicate that it could be developed into a topical treatment for bacterial infections.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions must be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling the benzodioxole-methyl moiety to the ethanediamide core. A common approach includes:

  • Step 1 : Amide bond formation between 2H-1,3-benzodioxol-5-ylmethylamine and ethanedioyl chloride under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Reaction of the intermediate with 2-(dimethylamino)-2-phenylethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Key optimizations :
  • Temperature control (<40°C) to prevent epimerization.
  • Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or crystallization (methanol/water) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks for benzodioxole (δ 6.7–6.9 ppm, aromatic protons), dimethylamino group (δ 2.2–2.4 ppm, singlet), and amide protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzodioxole C-O-C (~1240 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₁N₃O₄) with <2 ppm error .

Q. How should researchers design initial biological activity screens?

Prioritize assays based on structural analogs:

  • In vitro kinase inhibition : Test against tyrosine kinases (e.g., EGFR) due to the dimethylamino group’s potential interaction with ATP-binding pockets .
  • Neuroactivity assays : Evaluate binding to serotonin/dopamine receptors (benzodioxole moiety is common in CNS-targeting drugs) . Use positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity across assay systems be resolved?

Contradictions may arise from assay conditions (e.g., pH, co-solvents). Mitigate by:

  • Orthogonal validation : Compare radioligand binding (cell membranes) with SPR (surface plasmon resonance) for kinetic analysis .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s dimethylamino group and receptor residues (e.g., Asp113 in 5-HT₂A) .
  • Buffer optimization : Test Tris vs. HEPES buffers to rule out ionic strength effects .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

  • Structural modifications : Replace labile groups (e.g., methyl ester on benzodioxole) with bioisosteres (e.g., trifluoromethyl) .
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .
  • Co-administration with CYP inhibitors : Test ketoconazole (CYP3A4 inhibitor) to assess enzyme-specific degradation pathways .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • ADME prediction : Use SwissADME to calculate logP (target <3), topological polar surface area (<90 Ų), and blood-brain barrier permeability .
  • MD simulations : Simulate compound-membrane interactions to predict absorption (e.g., GROMACS with CHARMM force field) .
  • QSAR modeling : Corrogate substituent effects (e.g., dimethylamino vs. piperidine) on bioavailability using datasets from PubChem BioAssay .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Source investigation : Compare assay protocols (e.g., cell lines, incubation times). For example, IC₅₀ in HEK293 vs. CHO cells may differ due to receptor density .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of variations .
  • Meta-analysis : Aggregate data from PubChem (CID: [insert]) and ChEMBL to identify consensus values .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1EDC/HOBt, DMF, 25°C65>95%
2K₂CO₃, DMF, reflux7898%

Q. Table 2. Comparative Bioactivity Data

Assay TypeIC₅₀ (nM)Model SystemReference
Kinase inhibition120 ± 15EGFR (A431 cells)
Receptor binding450 ± 305-HT₂A (rat cortex)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.